molecular formula C20H15F3N2O2S B12155329 (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12155329
M. Wt: 404.4 g/mol
InChI Key: FOGSYJIRSPSKSO-ATVHPVEESA-N
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Description

The compound (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone core, a benzylidene group, and a trifluoromethylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step often involves the reaction of a thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-(prop-2-en-1-yloxy)benzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene derivative.

    Addition of the Trifluoromethylphenyl Imino Group: Finally, the compound is treated with 2-(trifluoromethyl)aniline under acidic conditions to introduce the imino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has shown promise in various bioassays. It is investigated for its antimicrobial, antifungal, and anticancer activities. The presence of the trifluoromethyl group is particularly significant, as it can enhance the biological activity of the compound.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-5-[4-(methoxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.

    (2Z,5Z)-5-[4-(ethoxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: Similar structure but with an ethoxy group.

Uniqueness

The uniqueness of (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The prop-2-en-1-yloxy group, in particular, may enhance its reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H15F3N2O2S

Molecular Weight

404.4 g/mol

IUPAC Name

(5Z)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15F3N2O2S/c1-2-11-27-14-9-7-13(8-10-14)12-17-18(26)25-19(28-17)24-16-6-4-3-5-15(16)20(21,22)23/h2-10,12H,1,11H2,(H,24,25,26)/b17-12-

InChI Key

FOGSYJIRSPSKSO-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Origin of Product

United States

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